REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([O:13][CH3:14])=[O:12])=[CH:5]2.[Mg]>CO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]([C:11]([O:13][CH3:14])=[O:12])[CH2:5]2
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1)C(=O)OC
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
the mixture was stirred for 8 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
|
Type
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ADDITION
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Details
|
treated with methylene chloride (100 ml)
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Type
|
WASH
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Details
|
washed with NH4Cl solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic fraction was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in order
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a column of silica gel
|
Type
|
CUSTOM
|
Details
|
The product was isolated in the form of a yellow solid
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2CC(NC2=CC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |